molecular formula C9H18O4 B14462233 Ethyl 6-hydroxyhexyl carbonate CAS No. 66747-26-0

Ethyl 6-hydroxyhexyl carbonate

Cat. No.: B14462233
CAS No.: 66747-26-0
M. Wt: 190.24 g/mol
InChI Key: NLIUWDIUJMQUCH-UHFFFAOYSA-N
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Description

Overview of Long-Chain Alkyl Hydroxyalkyl Carbonates

Long-chain alkyl hydroxyalkyl carbonates are bifunctional organic compounds that feature both a carbonate ester group and a hydroxyl group, separated by a lengthy alkyl chain. This structure imparts a unique combination of properties. The long alkyl portion, such as the hexyl chain in ethyl 6-hydroxyhexyl carbonate, provides nonpolar characteristics, influencing solubility and viscosity. Meanwhile, the terminal hydroxyl and carbonate groups introduce polarity and sites for chemical reactivity.

These compounds are often synthesized via transesterification reactions. beilstein-journals.orgfrontiersin.org This can involve reacting a simple dialkyl carbonate, like dimethyl carbonate (DMC) or diethyl carbonate (DEC), with a long-chain diol. beilstein-journals.org For example, the synthesis of long-chain polycarbonates, which share structural similarities, can be achieved through the polycondensation of diols and carbonate precursors. acs.org The reactivity of these molecules is diverse; the hydroxyl group can participate in esterification or etherification reactions, while the carbonate group can undergo further transesterification or other nucleophilic substitutions.

Long-chain alkyl carbonates are noted for several desirable properties, including good lubricity, high thermal oxidative stability, and biodegradability, which makes them excellent bases for environmentally friendly lubricants. researchgate.net Their dual functionality also makes them valuable as monomers in polymerization reactions, intermediates in the synthesis of pharmaceuticals and as agents for surface modification. researchgate.netrsc.org

Structural Significance of the Carbonate and Hydroxyl Functional Groups

The chemical behavior of this compound is fundamentally dictated by its two primary functional groups: the carbonate ester and the hydroxyl group.

The carbonate ester functional group, with the general structure R−O−C(=O)−O−R′, consists of a carbonyl group bonded to two alkoxy groups. wikipedia.org This group has a planar core (OC(O)O), which imparts a degree of rigidity to the molecule. wikipedia.org The carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack, which is the basis for transesterification reactions—a key process in both the synthesis and subsequent reactions of organic carbonates. rsc.org

The hydroxyl group (–OH) is a polar functional group consisting of a hydrogen atom covalently bonded to an oxygen atom. wikipedia.org This group is responsible for several key properties of alcohols. It allows the molecule to form hydrogen bonds, which influences physical properties like boiling point and solubility in polar solvents. The oxygen atom, with its lone pairs of electrons, acts as a nucleophile, while the polar O-H bond allows the hydrogen to be abstracted by a strong base, making the group weakly acidic. The presence of the hydroxyl group in long-chain alkyl hydroxyalkyl carbonates increases their polarity compared to simple long-chain alkanes.

The interplay between the hydrophobic alkyl chain and the polar hydroxyl and carbonate groups creates an amphiphilic character, which can be useful in applications requiring surface activity or specific solubility characteristics.

Historical Development of Related Carbonate Ester Chemistry

The field of carbonate ester chemistry has evolved significantly since its inception, driven by the search for more efficient and safer synthetic methods.

Historically, one of the primary methods for synthesizing carbonate esters was phosgenation . This process involves the reaction of an alcohol or phenol (B47542) with phosgene (B1210022) (COCl₂), a highly toxic and corrosive gas. wikipedia.orggjar.org Phosgene was first synthesized in 1812 by exposing a mixture of carbon monoxide and chlorine to sunlight. wikipedia.org While effective and high-yielding, the extreme hazards associated with phosgene led to significant safety and environmental concerns, prompting the chemical industry to seek alternatives. gjar.orgresearchgate.net A solid, stable substitute for phosgene, known as triphosgene, was first prepared in 1880 and offers a safer way to handle a phosgene equivalent in the laboratory. nih.gov

The push for greener chemistry led to the development of several phosgene-free routes. Among the most important is transesterification . This method typically involves reacting an alcohol or diol with a simple, readily available carbonate like dimethyl carbonate (DMC) or diethyl carbonate (DEC) in the presence of a catalyst. beilstein-journals.orgacs.org This approach avoids the use of phosgene and is often more atom-economical. The transesterification of glycerol (B35011) with DMC to produce glycerol carbonate is a widely studied example of this green methodology. frontiersin.orgacs.org

Another significant development was oxidative carbonylation , where an alcohol reacts with carbon monoxide and an oxidizing agent to form the carbonate ester. researchgate.net More recently, the direct reaction of carbon dioxide with epoxides has become an important industrial route for producing cyclic carbonates like ethylene (B1197577) and propylene (B89431) carbonate, representing a method of CO₂ utilization. wikipedia.orgrsc.org These advancements reflect a broader trend in organic chemistry towards developing more sustainable and inherently safer chemical processes.

Data Tables

Physicochemical Properties of Common Dialkyl Carbonates

This table provides context for the expected properties of alkyl carbonates. Data is compiled from various sources. rsc.orgcir-safety.org

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
Dimethyl CarbonateC₃H₆O₃90.084.690.31.069
Diethyl CarbonateC₅H₁₀O₃118.13-43126.80.975
Dipropyl CarbonateC₇H₁₄O₃146.19-41168.20.944

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66747-26-0

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 6-hydroxyhexyl carbonate

InChI

InChI=1S/C9H18O4/c1-2-12-9(11)13-8-6-4-3-5-7-10/h10H,2-8H2,1H3

InChI Key

NLIUWDIUJMQUCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCCCCCO

Origin of Product

United States

Synthetic Methodologies for Ethyl 6 Hydroxyhexyl Carbonate and Analogues

Carbonylation Approaches

Utilization of Carbon Dioxide as a C1 Feedstock

The direct synthesis of organic carbonates from CO2 and alcohols presents a green alternative to traditional methods that often employ toxic reagents like phosgene (B1210022). frontiersin.orgfrontiersin.org However, these reactions are typically reversible and limited by equilibrium, necessitating the use of effective catalysts and strategies to remove the water byproduct to drive the reaction towards the product side. nih.govbohrium.com Heterogeneous catalysts, such as cerium oxide (CeO2), have shown significant promise in these conversions due to their suitable acidic and basic properties and redox capabilities. bohrium.com The synthesis of various linear, cyclic, and poly-carbonates from CO2 and the corresponding alcohols has been successfully demonstrated using CeO2-based catalysts. frontiersin.orgbohrium.com

Reaction with 1,6-Hexanediol (B165255) for Related Carbonates (e.g., bis(6-hydroxyhexyl)carbonate synthesis)

The reaction of CO2 with diols like 1,6-hexanediol can lead to the formation of important carbonate compounds. For instance, the reaction between CO2 and 1,6-hexanediol can produce bis(6-hydroxyhexyl)carbonate, a symmetrical dimer, which can further polymerize to form polycarbonate diols. rsc.org Research has shown that using a CeO2 catalyst in a CO2 flow reaction system allows for the synthesis of polycarbonate diols from CO2 and 1,6-hexanediol with high yield and selectivity, without the need for dehydrating agents. rsc.org In a specific study, the reaction of CO2 with 1,6-hexanediol initially formed bis(6-hydroxyhexyl)carbonate as the sole product within the first four hours of reaction. rsc.org

The following table summarizes the results of the direct synthesis of polycarbonate diols from CO2 and 1,6-hexanediol over a CeO2 catalyst.

Time (h)Diol Conversion (%)Dimer Selectivity (%)Polymer Selectivity (%)
4~10>99<1
2450--
4892--
Data derived from a study on the direct synthesis of polycarbonate diols from atmospheric flow CO2 and diols. rsc.org

Mechanistic Considerations in Catalyzed Carbonate Formation (e.g., CeO2 catalytic systems)

CeO2-based catalysts are effective for the synthesis of organic carbonates from CO2 and alcohols due to their unique properties. bohrium.com The mechanism of CeO2-catalyzed carbonate synthesis is thought to involve the dual activation of both CO2 and the alcohol on the catalyst surface. The basic sites on CeO2 can activate CO2, while the acidic sites activate the alcohol, facilitating the nucleophilic attack of the alkoxide on the activated CO2 molecule. dntb.gov.ua

A significant challenge in the direct synthesis of carbonates from CO2 and alcohols is the formation of water, which limits the reaction equilibrium. nih.govbohrium.com To overcome this, strategies such as the use of dehydrating agents or physical removal of water are employed. One effective method is to couple the carbonate synthesis with another reaction that consumes water, such as the hydration of nitriles to amides, which can also be catalyzed by CeO2. nih.govbohrium.com This equilibrium shift is crucial for achieving high yields of the desired carbonate product. nih.gov For example, the synthesis of dimethyl carbonate from CO2 and methanol (B129727) has been significantly enhanced by combining the reaction with the hydration of 2-cyanopyridine (B140075) over a CeO2 catalyst. frontiersin.orgbohrium.com

Transesterification Processes

Transesterification is another widely used method for the synthesis of carbonates. This process involves the exchange of an alkoxy group of an ester with another alcohol. It is a versatile method that can be applied to the synthesis of various carbonates, including those with hydroxyl functionalities.

Reactions Involving Cyclic Carbonate Intermediates (e.g., ethylene (B1197577) carbonate with alcohols)

Cyclic carbonates, such as ethylene carbonate, are valuable intermediates in the synthesis of linear carbonates. frontiersin.org Ethylene carbonate can be produced from the reaction of ethylene oxide with CO2. frontiersin.org The subsequent transesterification of ethylene carbonate with an alcohol can yield the desired linear carbonate and ethylene glycol as a byproduct. frontiersin.orgmdpi.com For instance, the transesterification of ethylene carbonate with methanol is a well-established method for producing dimethyl carbonate. frontiersin.orgmdpi.com This approach avoids the direct use of CO2 and its associated equilibrium limitations. The reaction of cyclic carbonates with alcohols containing other functional groups, such as 1,6-hexanediol, can be inferred to produce hydroxyalkyl carbonates.

The following table presents data on the synthesis of dimethyl carbonate via transesterification of ethylene carbonate with methanol using different catalysts.

CatalystTemperature (°C)Time (h)Conversion (%)Yield (%)
[DABCO–PDO][I]804-93
Data derived from a study on the synthesis of dimethyl carbonate via transesterification of ethylene carbonate. mdpi.com

Application in Macromolecular Precursor Synthesis

The synthesis of hydroxyalkyl carbonates and related compounds is of significant interest for the production of macromolecular precursors. For example, bis(6-hydroxyhexyl)carbonate, synthesized from 1,6-hexanediol and a carbonate source, is a direct precursor for the synthesis of polycarbonate diols. rsc.org These polycarbonate diols are valuable building blocks for the production of polyurethanes and other copolymers. The ability to control the synthesis to produce specific oligomers or polymers with defined molecular weights is crucial for tailoring the properties of the final materials. rsc.org The direct polycondensation of diols and CO2, as well as the transesterification of dialkyl carbonates with diols, are key strategies for obtaining these important macromolecular precursors. frontiersin.orgacs.org

Derivatization from Hydroxyl-Functionalized Hexyl Precursors

The construction of ethyl 6-hydroxyhexyl carbonate frequently commences with precursors that already contain the six-carbon chain and a terminal hydroxyl group. The key challenge lies in the selective formation of the ethyl carbonate moiety while preserving the free hydroxyl group.

A common and versatile strategy for synthesizing unsymmetrical carbonates involves the use of haloalkanes as electrophiles. In the context of this compound, 6-bromohexanol serves as an excellent starting material. The synthetic approach typically involves a nucleophilic substitution reaction where the bromine atom is displaced by an ethyl carbonate precursor.

One potential pathway involves the reaction of 6-bromohexanol with a source of the ethyl carbonate anion. However, a more controlled and widely employed method involves the reaction of a protected 6-bromohexanol or, more directly, the reaction of 6-bromohexanol with an ethyl chloroformate precursor under basic conditions. For instance, the reaction of an alcohol with ethyl chloroformate in the presence of a base like triethylamine (B128534) or potassium carbonate is a standard procedure for carbonate formation.

A representative, though generalized, reaction is the etherification of a phenol (B47542) with 6-bromohexanol using potassium carbonate as a base, which demonstrates the reactivity of the bromo-functionalized hexanol. acs.org Similarly, the synthesis of other derivatives, such as N-(6-hydroxyhexyl)carbazole, has been achieved starting from 6-bromohexanol, further highlighting its utility as a precursor for hydroxyl-functionalized hexyl compounds. vdoc.pub The reaction of 6-bromohexanol with a suitable ethyl carbonate forming reagent would proceed via an SN2 mechanism, where the bromine is displaced to form the carbonate linkage.

A plausible synthetic route starting from 6-bromohexanol is outlined below:

StepReactantsReagents/ConditionsProduct
16-Bromohexanol, Ethyl chloroformatePyridine or Triethylamine, DichloromethaneEthyl (6-bromohexyl) carbonate
2Ethyl (6-bromohexyl) carbonateWater, mild base (e.g., NaHCO₃)This compound

This table presents a hypothetical two-step synthesis of this compound starting from 6-bromohexanol. The first step involves the formation of the carbonate ester, and the second step is a hydrolysis of the bromide to the desired alcohol.

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry. organic-chemistry.orgacs.org This reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. prepchem.com

In the context of synthesizing this compound, the Mitsunobu reaction could be envisioned to couple 1,6-hexanediol with an ethyl carbonate precursor. However, a more direct application would be the reaction of an alcohol with a carbonic acid monoester. The general mechanism involves the formation of a highly reactive alkoxyphosphonium salt from the alcohol, which is then displaced by the nucleophile. organic-chemistry.org

The reaction proceeds under mild conditions and is known for its high yield and stereospecificity. acsgcipr.org While no specific literature detailing the synthesis of this compound via the Mitsunobu reaction is readily available, the general applicability of this reaction to a wide range of alcohols and acidic nucleophiles suggests its potential utility. prepchem.comsfu.ca For instance, the Mitsunobu reaction has been successfully employed in the total synthesis of natural products for esterification steps. prepchem.com

A representative scheme for a Mitsunobu reaction is as follows:

Reactant 1 (Alcohol)Reactant 2 (Nucleophile)ReagentsProduct (Ester)
R-OHR'-COOHPPh₃, DEADR-O-C(=O)-R'

This table illustrates the general transformation of an alcohol to an ester using the Mitsunobu reaction. For the synthesis of a carbonate, the carboxylic acid would be replaced with a suitable carbonic acid derivative.

Green Chemistry Principles in Carbonate Synthesis

The synthesis of organic carbonates, including this compound, is increasingly being evaluated through the lens of green chemistry. This involves considering factors such as atom economy, reaction efficiency, and the use of sustainable solvents and reagents. tandfonline.comnih.govmdpi.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chemistryviews.org Reactions with high atom economy are desirable as they generate less waste.

The synthesis of carbonates from epoxides and carbon dioxide is an example of a reaction with 100% atom economy, as all the atoms of the reactants are incorporated into the final product. acsgcipr.org In contrast, the classical Mitsunobu reaction suffers from poor atom economy due to the generation of stoichiometric amounts of triphenylphosphine oxide and the reduced form of the azodicarboxylate as byproducts. acsgcipr.org This has led to research into developing catalytic versions of the Mitsunobu reaction to improve its green credentials. chemistryviews.org

The efficiency of carbonate synthesis can also be enhanced through the use of catalysts. For example, the transesterification of dimethyl carbonate with alcohols to form unsymmetrical carbonates can be catalyzed by heterogeneous catalysts like nanocrystalline ZSM-5, which can be recycled and reused. rsc.org

Comparison of Atom Economy in Carbonate Synthesis Methods

Synthetic MethodKey ReactantsKey ByproductsAtom Economy
Epoxide + CO₂Epoxide, CO₂None100%
Mitsunobu ReactionAlcohol, Carboxylic Acid, PPh₃, DEADTriphenylphosphine oxide, Diethyl hydrazodicarboxylatePoor
TransesterificationAlcohol, Dialkyl carbonateAlcoholHigh (if byproduct is recycled)

This interactive table compares the atom economy of different synthetic routes to carbonates, highlighting the green advantages of certain methods.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and can have significant environmental impacts. nih.gov There is a growing trend towards using greener solvents, which are typically less toxic, biodegradable, and derived from renewable resources.

Interestingly, organic carbonates themselves, such as propylene (B89431) carbonate and dimethyl carbonate, are considered to be green solvents. acs.orgfrontiersin.org They are often biodegradable, have low toxicity, high boiling points, and low vapor pressures. tandfonline.com The use of a carbonate as a solvent in its own synthesis or in the synthesis of related compounds can therefore be a sustainable choice. For instance, dialkyl carbonates have been used as green reagents and solvents in the synthesis of various heterocyclic compounds. frontiersin.org

The ideal green synthesis would be solvent-free. Some methods for carbonate synthesis, such as the reaction of alcohols with diethyl carbonate catalyzed by a reusable solid base, can be performed without a solvent, further enhancing their environmental credentials.

Chemical Reactivity and Mechanistic Studies of Ethyl 6 Hydroxyhexyl Carbonate

Reactivity of the Carbonate Ester Moiety

The carbonate group in Ethyl 6-hydroxyhexyl carbonate is central to its reactivity, participating in reactions typical of carbonic acid esters. These transformations are pivotal for modifying the carbonate structure or for using the molecule as a building block in larger molecular architectures.

Nucleophilic Substitution and Addition Reactions

The electrophilic carbon atom of the carbonate moiety is susceptible to attack by various nucleophiles. This can lead to substitution reactions where the ethoxy or the 6-hydroxyhexyloxy group acts as a leaving group. The reaction outcome is often dictated by the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as primary and secondary amines, readily react with carbonate esters. For instance, the reaction of similar carbonate structures with amines typically proceeds via a nucleophilic acyl substitution mechanism to form carbamates. scbt.com In the case of this compound, an amine could displace the ethoxide to yield an N-alkyl 6-hydroxyhexyl carbamate (B1207046). This type of reaction is fundamental in the non-isocyanate synthesis of polyurethanes and other polymers. researchgate.netacs.org

The reaction with weaker nucleophiles, like alcohols or water (hydrolysis), is also possible, often requiring catalysis (acidic or basic) or elevated temperatures. These reactions can lead to the formation of different carbonate esters or the corresponding alcohol and carbon dioxide upon hydrolysis.

Transcarbonation Pathways

Transcarbonation, or transesterification of carbonates, is a key process for synthesizing new carbonate monomers or polymers. In this equilibrium-driven reaction, an alcohol reacts with a carbonate ester, resulting in the exchange of the alcohol-derived groups. For this compound, reaction with a different alcohol (R-OH) in the presence of a suitable catalyst can lead to the formation of a new carbonate, R-O-(C=O)-O-(CH₂)₆-OH, and ethanol.

This pathway is particularly relevant in polymer chemistry. For example, in the synthesis of polycarbonates, a diol can undergo transcarbonation with a carbonate monomer. The efficiency of this process is often enhanced by removing the low-boiling alcohol byproduct (in this case, ethanol) to shift the equilibrium toward the product. researchgate.net Studies on the transesterification of glycerol (B35011) with dimethyl carbonate (DMC) have shown that basic catalysts are effective in promoting the reaction. researchgate.net

Table 1: Representative Nucleophilic Reactions of the Carbonate Moiety

ReactantNucleophileTypical ProductReaction TypeSignificance
This compoundAmine (R-NH₂)N-Alkyl 6-hydroxyhexyl carbamateNucleophilic Acyl SubstitutionFormation of carbamates, polyurethane precursors. researchgate.net
This compoundAlcohol (R-OH)Alkyl 6-hydroxyhexyl carbonateTranscarbonationSynthesis of new carbonate monomers. researchgate.net
This compoundWater (H₂O)6-hydroxyhexan-1-ol, Ethanol, CO₂HydrolysisDegradation pathway.

Transformations Involving the Terminal Hydroxyl Group

The terminal primary hydroxyl group provides a second site for reactivity, enabling a host of functional group interconversions and its use as an anchor point for polymerization and crosslinking.

Acylation, Etherification, and Other Functional Group Interconversions

The primary alcohol group of this compound can undergo reactions common to alcohols. These transformations allow for the introduction of new functionalities while preserving the carbonate core.

Acylation: The hydroxyl group can be readily acylated to form an ester. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base yields the corresponding ester derivative. The acylation of similar hydroxyhexyl structures is a well-established procedure. rsc.org

Etherification: Ether linkages can be formed via reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. mdpi.com Patents describe the etherification of 1,6-hexanediol (B165255), which follows a similar principle. google.com

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate reagents. For instance, selective oxidation to an aldehyde can be achieved using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant. researchgate.net Further oxidation to the carboxylic acid can be performed with stronger oxidizing agents.

Table 2: Examples of Hydroxyl Group Transformations on Hexanol Derivatives

Reaction TypeReagentsSubstrate ExampleProductReference
Esterification (Acylation)2-hexyldecanoyl chlorideHexane-1,6-diol6-hydroxyhexyl 2-hexyldecanoate rsc.org
Etherification (Mitsunobu)6-chlorohexanol, PPh₃, DIADMethyl 4-hydroxybenzoateMethyl 4-((6-chlorohexyl)oxy)benzoate mdpi.com
Etherification (Williamson)6-bromohexanenitrile, K₂CO₃Methyl hydroxybenzoateMethyl 4-((5-cyanopentyl)oxy)benzoate mdpi.com

Role in Crosslinking and Network Formation (e.g., N-(6-hydroxyhexyl)trifluoroacetamide reactivity)

The 6-hydroxyhexyl chain is valuable in the synthesis of polymers and crosslinked networks. The length and flexibility of the hexyl chain can influence the mechanical properties of the resulting material, such as elasticity. scbt.com

A relevant example of this functionality is seen in N-(6-hydroxyhexyl)trifluoroacetamide, which serves as an effective crosslinker. scbt.com In this molecule, the terminal hydroxyl group facilitates robust interactions, including hydrogen bonding with various nucleophiles, which is crucial for the formation of a stable polymer network. scbt.com The presence of a long alkyl chain, such as the hydroxyhexyl group, has been shown to be advantageous in polymer synthesis. For instance, in the formation of non-isocyanate polyurethanes, introducing longer hydroxyalkyl chains (e.g., hydroxypentyl or hydroxyhexyl) into the carbamate monomers prevents undesirable back-biting side reactions that can occur with shorter chains, leading to more stable polymer structures. researchgate.net The hydroxyl group acts as a reactive handle for chain extension and crosslinking, contributing to the formation of three-dimensional network structures. cas.cz

Reaction Kinetics and Thermodynamic Analyses

Detailed kinetic and thermodynamic data specifically for this compound are not widely available in the public literature. However, analyses of related reactions provide insight into its expected behavior.

Quantum chemical calculations on the reaction between ethyl α-cyanoacrylate and a hydroxyl group have been performed to determine the transition state and initiating rate constant, demonstrating the feasibility of such theoretical analyses. researchgate.netresearchgate.net Similar computational methods could be applied to model the reactions of this compound.

Thermodynamic analyses have been successfully conducted for industrial processes involving carbonates, such as the synthesis of ionic liquids. rsc.org These studies, which calculate thermodynamic functions like Gibbs free energy change (ΔG), can predict the feasibility and equilibrium position of reactions like transcarbonation. For a reaction to be spontaneous, it should have a negative ΔG. cetjournal.it The transcarbonation of glycerol with dimethyl carbonate, for example, is an equilibrium-limited reaction where product yield is optimized by controlling parameters like reactant molar ratio and temperature. researchgate.net It is expected that the reactions of this compound would be subject to similar thermodynamic principles, with reaction outcomes being highly dependent on conditions that influence the chemical equilibrium.

Kinetic studies on the reactivity of N-(6-hydroxyhexyl)trifluoroacetamide indicate that it allows for rapid crosslinking under mild conditions, though specific rate constants are not provided. scbt.com This suggests that the 6-hydroxyhexyl group does not sterically hinder the reactive sites to a degree that would make reactions impractically slow.

Mechanistic Elucidation of Reaction Pathways

The reactivity of this compound is governed by the chemical nature of the carbonate functional group and the terminal hydroxyl group. Mechanistic studies, often focusing on analogous linear and cyclic carbonates, provide insight into the principal reaction pathways, including the formation of the carbonate linkage via insertion reactions and its subsequent decomposition through decarboxylation.

Insertion Mechanisms in Carbonate Formation

The synthesis of linear carbonates such as this compound can be achieved through several routes, with mechanisms often involving the insertion of a carbonyl equivalent into an alcohol O-H bond. While direct mechanistic studies on this compound are not extensively documented, the underlying principles are well-established from research on related compounds, particularly the synthesis of polycarbonates from diols and carbon dioxide or other carbonate sources.

A highly relevant and atom-economical pathway is the direct synthesis from CO2 and diols. rsc.org Studies on the reaction between 1,6-hexanediol and CO2 over a cerium oxide (CeO2) catalyst provide a clear mechanistic model for the formation of the carbonate bond. rsc.org The reaction proceeds through several key steps, beginning with the formation of a dimer, bis(6-hydroxyhexyl)carbonate, which is structurally very similar to the target compound. rsc.org

The proposed mechanism on the CeO2 catalyst surface is as follows:

Dissociative Adsorption : A 1,6-hexanediol molecule adsorbs onto the CeO2 surface, dissociating to form a cerium alkoxide intermediate. rsc.org

CO2 Insertion : A molecule of carbon dioxide inserts into the cerium-oxygen bond of the alkoxide species, forming a Ce-hydroxyhexyl carbonate adspecies on the surface. rsc.org

Nucleophilic Attack : A second alcohol molecule (from another 1,6-hexanediol) performs a nucleophilic attack on the carbonyl carbon of the surface-bound carbonate species. rsc.org

Product Formation : This attack forms the linear carbonate dimer, bis(6-hydroxyhexyl)carbonate, and regenerates the active site on the catalyst. The coproduced water is removed from the system to drive the reaction forward. rsc.org

Further reaction of the dimer via the same mechanism leads to step-growth polymerization to form poly(hexamethylene carbonate) diol. rsc.org

Another fundamental route to linear carbonates is through transesterification . This process involves the reaction of an alcohol or diol with a pre-existing carbonate, such as diethyl carbonate (DEC) or dimethyl carbonate (DMC). researchgate.netresearchgate.net The synthesis of poly(1,6-hexanediol) carbonate diols from 1,6-hexanediol and DEC, catalyzed by compounds like titanium(IV) butoxide (Ti(OBu)4), illustrates this pathway. researchgate.net The mechanism, catalyzed by either acid or base, generally involves the activation of the carbonyl group of the source carbonate (e.g., DEC), making it more susceptible to nucleophilic attack by the alcohol (e.g., 1,6-hexanediol). beilstein-journals.orgiaea.org For metal-based catalysts like Ti(OBu)4, the mechanism likely involves coordination of the catalyst to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the subsequent transesterification reaction. google.com

Table 1: Research Findings on Catalyst Systems for Linear Carbonate Synthesis from 1,6-Hexanediol
CatalystCarbon SourceKey FindingsReference
CeO₂CO₂ (1 atm)Effectively catalyzed the direct synthesis of poly(hexamethylene carbonate) diol. The reaction proceeds via the formation of bis(6-hydroxyhexyl)carbonate. Efficient removal of coproduced water is crucial. rsc.org
Ti(OBu)₄Diethyl Carbonate (DEC)Proven as an effective catalyst for the transesterification of 1,6-hexanediol with DEC to produce poly(1,6-hexanediol) carbonate diols. The catalyst concentration of 0.05 wt% of the diol showed the best activity. researchgate.net
Dilithium tetra-tert-butylzincate (TBZL)Diphenyl CarbonateCatalyzed the polycondensation of 1,6-hexanediol and diphenyl carbonate, yielding poly(hexamethylene carbonate) with high conversion (>99%) and molecular weights over 10,000. researchgate.net
Calcined MgAl hydrotalcitesDimethyl Carbonate (DMC)Acted as a solid base catalyst for the synthesis of polycarbonate diols from 1,6-hexanediol and DMC. researchgate.net

Decarboxylation Phenomena in Carbonate Chemistry

Decarboxylation, the reaction involving the removal of a carboxyl group or its equivalent as carbon dioxide (CO2), is a primary decomposition pathway for organic carbonates. cdnsciencepub.commasterorganicchemistry.com For linear carbonates, this process typically occurs at elevated temperatures and can be facilitated by catalysts, yielding ethers and CO2 as the main products. rsc.orgresearchgate.netunive.it

The thermal and catalytic decomposition of dialkyl carbonates (DAlCs) has been studied using various catalysts, including basic zeolites (faujasites). rsc.orgresearchgate.net These studies show that at temperatures between 150 and 240 °C, light dialkyl carbonates like dimethyl carbonate and diethyl carbonate readily decarboxylate to form the corresponding ethers. rsc.orgresearchgate.net The reaction is highly dependent on the catalyst's nature, with more basic zeolites such as NaX and CsY demonstrating significantly higher activity than less basic ones. rsc.orgresearchgate.net

The mechanism of decomposition for aralkyl carbonates has been proposed to involve the heterolysis of the aralkyl-oxygen bond, which leads to the formation of an ion pair intermediate. cdnsciencepub.com This intermediate subsequently breaks down via a cyclic mechanism to release CO2 and form the ether product. cdnsciencepub.com The rate of this decomposition is markedly faster in solvents with high ionizing power, supporting the involvement of an ionization process. cdnsciencepub.com Theoretical studies on the gas-phase thermal decomposition of diethyl carbonate have also suggested a mechanism involving a six-membered cyclic transition state. dntb.gov.ua

The presence of a hydroxyl group, as in this compound, can introduce unique decomposition pathways. In studies of poly(hexamethylene carbonate) with terminal hydroxyl groups, a specific degradation mechanism known as an "unzipping reaction" has been identified. wikipedia.org This intramolecular process involves the terminal hydroxyl group bending back to attack a carbonate linkage within the polymer chain, leading to the formation of a shorter polymer chain and a cyclic carbonate molecule. wikipedia.org This highlights a potential pathway where the hydroxyl group in this compound could catalyze its own degradation. Furthermore, the biodegradation of poly(hexamethylene carbonate) by certain microorganisms has been shown to yield di(6-hydroxyhexyl) carbonate as a degradation product, underscoring the relevance of this molecular structure in carbonate decomposition processes. mdpi.com

Table 2: Research Findings on the Decarboxylation of Dialkyl Carbonates (DAlCs)
CarbonateCatalystTemperature (°C)Primary ProductsReference
Dimethyl Carbonate (DMC)Faujasites (e.g., NaX, CsY)~150-240Dimethyl ether, CO₂ rsc.orgresearchgate.net
Diethyl Carbonate (DEC)Faujasites (e.g., NaX, CsY)~180-240Diethyl ether, CO₂ rsc.orgresearchgate.net
Dipropyl Carbonate (DPrC)Faujasites (e.g., NaX, CsY)~180-240Dipropyl ether, Propylene (B89431), n-Propanol, CO₂ rsc.orgresearchgate.net
1-Octyl Methyl CarbonateHydrotalcite or Basic Alumina220Methyl octyl ether, Dimethyl ether, Dioctyl ether, CO₂ unive.it

Polymerization Chemistry and Macromolecular Architectures Incorporating Ethyl 6 Hydroxyhexyl Carbonate Moieties

Monomer Applications in Polymer Synthesis

The dual functionality of Ethyl 6-hydroxyhexyl carbonate allows for its direct and indirect application in the synthesis of diverse polymer families, most notably polycarbonates and polyurethanes.

This compound serves as a key precursor for aliphatic polycarbonates, particularly poly(hexamethylene carbonate) (PHC) diol. The synthesis of PHC and its copolymers can be achieved through several routes, including the polycondensation of aliphatic diols with carbonate sources or the ring-opening polymerization (ROP) of cyclic carbonates. acs.org One established method involves the transesterification of 1,6-hexanediol (B165255) with a carbonate source like diphenyl carbonate or dimethyl carbonate. acs.orgresearchgate.net In this context, the 6-hydroxyhexyl moiety of the title compound is structurally identical to the repeating unit of PHC.

Another significant pathway is the direct synthesis from diols and carbon dioxide, a greener alternative to traditional methods. For instance, polycarbonate diols have been synthesized directly from CO2 and various diols, including 1,6-hexanediol, using catalysts like cerium oxide (CeO2) under CO2 flow, which facilitates the removal of water and drives the polymerization forward. rsc.org This process involves the insertion of CO2 into the alkoxide species, followed by a step-growth polymerization to yield poly(hexamethylene carbonate) diol. rsc.org The resulting polymers are typically dihydroxyl-terminated, making them valuable macroinitiators for subsequent polymerizations. researchgate.net The thermal stability of PHC is influenced by its end-groups; hydroxyl-terminated PHC is less thermally stable due to a "backbiting" or "unzipping" degradation reaction where the terminal hydroxyl group attacks a carbonate linkage within the chain. wikipedia.org

The hydroxyl group of this compound allows for its integration into polyurethane chains. Polyurethanes are traditionally synthesized from diisocyanates and polyols. However, significant research has focused on non-isocyanate routes due to the toxicity of phosgene-based isocyanates. nih.govresearchgate.net One prominent non-isocyanate pathway involves the reaction of bis(cyclic carbonate)s with diamines or the polycondensation of bis(hydroxyalkyl carbamate)s with diols. researchgate.netacs.org

This compound can be envisioned as a chain extender or a component of a polyol precursor in these syntheses. In the polycondensation route, α,ω-diols are reacted with compounds like ethylene (B1197577) carbonate and diamines to form bis(hydroxyalkyl carbamate)s, which then polymerize with other diols. researchgate.netacs.org Studies have shown that the length of the alkyl chain in the diol is crucial; longer chains, such as a hydroxyhexyl group, are less prone to detrimental "back-biting" side reactions that can occur with shorter chains (e.g., hydroxyethyl (B10761427) or hydroxybutyl), which tend to form thermodynamically stable cyclic byproducts. nih.gov Therefore, the 6-hydroxyhexyl structure is advantageous for creating stable, linear poly(carbonate-urethane)s. nih.govresearchgate.net The resulting polymers contain both carbonate and urethane (B1682113) linkages and can be designed as thermoplastic elastomers with desirable mechanical properties. researchgate.net

Ring-Opening Polymerization (ROP) Systems

Ring-opening polymerization (ROP) is a powerful method for producing aliphatic polycarbonates with well-defined characteristics, such as controlled molecular weight and narrow molecular weight distributions. mdpi.comresearchgate.net This approach is an alternative to polycondensation and typically involves the polymerization of cyclic carbonate monomers. mdpi.com

While this compound itself is not a cyclic monomer for ROP, it is structurally related to the monomers and repeating units involved. The most extensively studied cyclic carbonate for ROP is trimethylene carbonate (TMC), a six-membered ring. rsc.org Six- and seven-membered cyclic carbonates generally undergo smooth polymerization via anionic, cationic, or coordination-insertion mechanisms. mdpi.com In contrast, five-membered rings like ethylene carbonate (EC) are more thermodynamically stable, and their ROP is challenging, often requiring high temperatures (>150 °C) and leading to side reactions like decarboxylation, which introduces ether linkages into the polymer backbone. mdpi.comrsc.org

The cyclic analogue of the repeating unit in PHC is hexamethylene carbonate. The ROP of larger cyclic dicarbonates, such as cyclobis(hexamethylene carbonate), has been successfully carried out using lipase (B570770) catalysts to yield the corresponding polycarbonates under mild conditions. researchgate.net

The ROP of cyclic carbonates can be initiated by various catalytic systems, including metal-based catalysts and organocatalysts. rsc.org A predominant pathway for metal-catalyzed ROP is the coordination-insertion mechanism . mdpi.commdpi.com In this mechanism, the catalyst (e.g., a metal alkoxide like tin(II) 2-ethylhexanoate (B8288628), Sn(Oct)₂) first coordinates to the carbonyl oxygen of the cyclic monomer. rsc.orgmdpi.com This coordination activates the monomer, making its carbonyl carbon susceptible to nucleophilic attack by an initiator (e.g., an alcohol or the alkoxide ligand on the metal). rsc.orgmdpi.com The attack leads to the cleavage of the acyl-oxygen bond, opening the ring, which then inserts into the metal-initiator bond. The process repeats, propagating the polymer chain. mdpi.commdpi.com

Recently, metal-free "coordination-insertion" ROP has also been demonstrated using silicon-based initiators, which mimic the behavior of metal catalysts. nih.govsemanticscholar.org

Organocatalytic ROP has emerged as a powerful alternative, avoiding potentially toxic metal residues. bohrium.com These systems often employ a dual activation mechanism. A basic co-catalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), or a phosphazene base) activates the initiating alcohol (or the growing polymer chain end), making it more nucleophilic. nsf.govacs.orgresearchgate.net Simultaneously, a hydrogen-bond donor co-catalyst (e.g., a urea (B33335) or thiourea) activates the monomer by binding to its carbonyl group. nsf.govacs.org This cooperative catalysis enables highly efficient and controlled polymerizations.

Table 1: Catalytic Systems for Ring-Opening Polymerization of Cyclic Carbonates
Catalyst SystemCatalyst TypeProposed MechanismTypical MonomersReference
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)Metal-basedCoordination-InsertionTrimethylene Carbonate (TMC), Lactides mdpi.comrsc.org
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Organocatalyst (Base)Dual Activation (with H-bond donor)TMC, Seven-membered cyclic carbonates bohrium.comresearchgate.net
(Thio)urea / CyclopropenimineOrganocatalyst (Dual)Dual Activation / H-bondingLactides, Cyclic Carbonates nsf.govacs.org
N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf₂)Metal-free InitiatorMetal-free Coordination-InsertionTMC, ε-Caprolactone nih.govsemanticscholar.org
Lipase Candida antarctica (CALB)EnzymaticEnzyme-activated polymerizationCyclobis(hexamethylene carbonate) researchgate.net

Molecular Weight Control: The number-average molecular weight (Mn) can often be predicted by adjusting the initial molar ratio of the monomer to the initiator ([M]/[I]). sciepublish.com For a "living" polymerization, where chain termination and transfer reactions are absent, the Mn increases linearly with monomer conversion.

Dispersity Control: Living or controlled polymerizations yield polymers with a narrow molecular weight distribution, indicated by a low dispersity value (Đ = Mw/Mn), ideally close to 1.0. acs.org The choice of catalyst and reaction conditions (solvent, temperature) is critical. For example, (thio)urea/cyclopropenimine organocatalytic systems have been shown to produce polycarbonates with dispersities as low as 1.01–1.10. acs.org

Architecture Control: ROP allows for the synthesis of complex macromolecular architectures. Using a multifunctional initiator, such as a polyol, can lead to the formation of star-shaped polymers. sciepublish.com Furthermore, the sequential addition of different monomers enables the synthesis of block copolymers. For instance, a dihydroxyl-terminated polycarbonate like PHC can act as a macroinitiator for the ROP of another monomer, such as L-lactide, to form ABA triblock copolymers. researchgate.net These block copolymers can behave as thermoplastic elastomers, combining the properties of both polymer segments. researchgate.net

Table 2: Research Findings on Controlled ROP of Cyclic Carbonates
Catalyst/InitiatorMonomerMonomer/Initiator RatioResulting Mₙ (g/mol)Dispersity (Đ)Key Strategy/FindingReference
TBD / Benzyl AlcoholSeven-membered cyclic carbonatesNot specifiedPredictableNarrowOrganocatalyst TBD promoted living polymerization. bohrium.com
Urea (U-1) / CPI-1rac-Lactide100:19,8001.01Fast polymerization (2s) in CH₂Cl₂ with excellent control. nsf.gov
Glycerol (B35011) 1,2-carbonate / DMAPd,l-lactide25:13,1181.3Use of a functional initiator to create end-functional polymers. sciepublish.com
PHMC-diol / Sn(Oct)₂L-lactideVariesUp to 70,000Not specifiedMacroinitiator used to create ABA triblock copolymers. researchgate.net

Step-Growth Polymerization Utilizing Hydroxyhexyl Acrylate (B77674) Derivatives

Step-growth polymerization, a process where monomers react to form dimers, trimers, and eventually long polymer chains, is a fundamental method for creating a wide array of polymers. uomustansiriyah.edu.iq Derivatives of EHHC, such as hydroxyhexyl acrylate, are valuable monomers in this context.

The synthesis of polymers from alkyl acrylates and diols can be achieved through a combination of oxa-Michael addition and transesterification reactions. rsc.org This approach circumvents the need to pre-synthesize hydroxy-functionalized acrylate monomers. rsc.org For instance, 6-hydroxyhexyl acrylate is a key monomer in step-growth polymerization. The process typically involves the reaction of monomers with complementary functional groups, such as diols and diacids, to form polyesters or other condensation polymers. uomustansiriyah.edu.iqcozum.info.tr The molecular weight of the resulting polymer builds up gradually throughout the reaction. uomustansiriyah.edu.iq

A related compound, 4-((6-hydroxyhexyl)oxy)benzoic acid, can be synthesized and subsequently used in polymerization reactions. Its synthesis involves the etherification of a protected 4-hydroxybenzoic acid with 6-bromohexanol, followed by deprotection. This hydroxy-functionalized monomer can then undergo esterification reactions to form polyesters.

Table 1: Representative Step-Growth Polymerization Monomers and Resulting Polymer Types

Monomer 1Monomer 2Resulting Polymer Type
Hydroxyhexyl acrylateDiolPoly(ester-ether)
4-((6-Hydroxyhexyl)oxy)benzoic acidDiolPolyester
6-Hydroxyhexyl acrylateDiacidPolyester

This table is generated based on the principles of step-growth polymerization and the reactivity of the listed functional groups.

Free Radical Polymerization and Degradability Control (e.g., [(6-hydroxyhexyl)thiomethyl]acrylic acid copolymers)

Free radical polymerization is a chain-growth polymerization method that involves the sequential addition of monomers to a growing polymer chain with a free radical active center. mdpi.com This technique is widely used for a variety of vinyl monomers. mdpi.com The incorporation of specific functional groups into the polymer backbone can introduce desired properties, such as degradability.

The synthesis of copolymers containing α-(((6-hydroxyhexyl)thio)methyl)acrylic acid has been reported. google.com This monomer, which contains a thioether linkage and a carboxylic acid group in addition to the acrylate functionality, can be copolymerized with other acrylic monomers via free radical polymerization. The presence of the thioether linkage can potentially introduce points of degradation within the polymer chain. The synthesis of this monomer involves the reaction of appropriate precursors, and it can be purified by chromatography. google.com

Controlling the architecture of polymers synthesized via free radical polymerization can be achieved through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov While conventional free radical polymerization can be used, controlled radical polymerization methods offer better command over molecular weight and dispersity. mdpi.comnih.gov

Table 2: Research Findings on [(6-hydroxyhexyl)thiomethyl]acrylic acid

PropertyFindingSource
SynthesisCan be prepared from commercially available starting materials. google.com
PolymerizationCan be homopolymerized or copolymerized with other acrylate monomers. google.com
ReactivityExhibits reactivity similar to other acrylate monomers. google.com
PurityThe synthesized monomer can be purified by silica (B1680970) chromatography. google.com

Copolymerization with Vinyl Monomers (e.g., hydroxyalkyl vinyl ethers, ethyl cyanoacrylate)

Copolymerization, the polymerization of a mixture of two or more different monomers, is a powerful tool for tailoring the properties of the final polymer. This compound and its derivatives can be copolymerized with a range of vinyl monomers to create materials with specific characteristics.

Hydroxyalkyl Vinyl Ethers:

Hydroxy-functional vinyl ethers, such as 2-hydroxyethyl vinyl ether (HEVE), can be copolymerized with other monomers. rsc.org For instance, the radical copolymerization of hydroxy-functional vinyl ethers with cyclic ketene (B1206846) acetals can lead to degradable copolymers with thermoresponsive properties. rsc.org Cationic copolymerization of vinyl ethers with cyclic thioacetals is another route to produce degradable poly(vinyl ether)s. nih.gov The resulting polymers can be designed to have precisely placed breakable bonds in the main chain. rsc.org

Ethyl Cyanoacrylate:

Ethyl cyanoacrylate (ECA) is an electron-deficient monomer that can undergo radical copolymerization with electron-rich monomers like vinyl ethers to form alternating copolymers. mdpi.com The copolymerization of ECA with other monomers, such as methyl methacrylate (B99206) (MMA), can result in random copolymers with a strong alternating tendency, which can suppress the unzipping degradation of the polymer. mdpi.com The reactivity of ethyl cyanoacrylate in adhesive mixtures with monomers like 6-hydroxyhexyl acrylate has also been investigated. researchgate.net

Table 3: Reactivity Ratios for Copolymerization of Ethyl 2-Cyanoacrylate (M1) with Vinyl Monomers (M2) at 60 °C

M2r1r2
Methyl Methacrylate (MMA)0.250.25
Styrene (St)0.150.30
Vinyl Acetate (VAc)9.00.01

This data is indicative of the relative reactivities of the monomers during copolymerization. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques in Carbonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment, connectivity, and spatial relationship of atoms within a molecule can be established.

One-dimensional ¹H (proton) and ¹³C NMR are the primary methods for the initial structural verification and purity evaluation of Ethyl 6-hydroxyhexyl carbonate. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers through integration, and their neighboring protons via spin-spin splitting patterns. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environments.

For this compound, the expected signals in ¹H and ¹³C NMR spectra, typically recorded in a deuterated solvent like CDCl₃, can be predicted based on established chemical shift values for similar functional groups. pitt.educarlroth.comudel.edulibretexts.org The electronegative oxygen atoms of the carbonate and hydroxyl groups significantly influence the chemical shifts of adjacent protons and carbons, causing them to appear at a lower field (higher ppm value). libretexts.orgpdx.edu

Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.20 Quartet (q) 2H -O-CH₂ -CH₃ (Ethyl)
~ 4.15 Triplet (t) 2H -O-CH₂ -(CH₂)₅-OH (Hexyl)
~ 3.64 Triplet (t) 2H -(CH₂)₅-CH₂ -OH
~ 1.68 Multiplet (m) 2H -O-CH₂-CH₂ -(CH₂)₄-OH
~ 1.57 Multiplet (m) 2H -(CH₂)₄-CH₂ -CH₂-OH
~ 1.40 Multiplet (m) 4H -O-(CH₂)₂-(CH₂ )₂-(CH₂)₂-OH
~ 1.30 Triplet (t) 3H -O-CH₂-CH₃

Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~ 155.5 C =O (Carbonate)
~ 68.0 -O-C H₂-(CH₂)₅-OH
~ 64.0 -O-C H₂-CH₃
~ 62.5 -(CH₂)₅-C H₂-OH
~ 32.5 -(CH₂)₄-C H₂-CH₂-OH
~ 29.0 -O-CH₂-C H₂-(CH₂)₄-OH
~ 25.5 -O-(CH₂)₂-C H₂-(CH₂)₃-OH
~ 25.3 -O-(CH₂)₃-C H₂-(CH₂)₂-OH
~ 14.2 -O-CH₂-C H₃

Purity is assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra, which would indicate the presence of solvents, starting materials, or by-products. pitt.edu

For definitive structural confirmation, especially in molecules with overlapping signals or complex spin systems, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, providing a complete picture of the molecular framework.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the connectivity of protons within the ethyl and hydroxyhexyl chains. Cross-peaks would appear between protons that are coupled, typically those on adjacent carbon atoms. For example, the triplet at ~1.30 ppm (ethyl CH₃) would show a correlation to the quartet at ~4.20 ppm (ethyl CH₂), and signals within the hexyl chain would show sequential correlations. researchgate.net

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This 2D experiment maps proton signals to the carbon atoms to which they are directly attached. acs.orgacs.org An HSQC spectrum of this compound would show a cross-peak connecting each proton resonance to its corresponding carbon resonance, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is crucial for connecting molecular fragments. For this compound, HMBC would show a correlation from the ethyl protons (-O-CH₂-CH₃) to the carbonate carbon (~155.5 ppm) and from the C1 protons of the hexyl chain (-O-CH₂-) to the same carbonate carbon, unequivocally establishing the carbonate linkage between the ethyl and 6-hydroxyhexyl groups. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and thermally labile molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. The analysis allows for precise molecular weight determination. The compound is expected to be detected as protonated or sodiated adducts.

Predicted ESI-MS Molecular Ions for this compound (Molecular Formula: C₉H₁₈O₄, Molecular Weight: 190.24 g/mol )

Ion Species Calculated m/z Description
[M+H]⁺ 191.25 Protonated molecule
[M+Na]⁺ 213.23 Sodium adduct

While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for carbonates and alcohols include the loss of small neutral molecules or cleavage at the ether linkages of the carbonate group. libretexts.orgmiamioh.edu

While this compound is a monomer, it can serve as a building block for the synthesis of polycarbonates. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a premier technique for the characterization of such synthetic polymers. dntb.gov.ua Unlike ESI-MS, MALDI-TOF is capable of ionizing very large macromolecules, making it ideal for polymer analysis. acs.org

In the context of a polycarbonate synthesized from this monomer, MALDI-TOF analysis would provide critical information on:

Molar Mass Distribution: The spectrum displays a series of peaks, each corresponding to a polymer chain of a different length, allowing for the calculation of average molar masses (e.g., number-average Mn, weight-average Mw) and the dispersity (Đ) of the polymer sample. rsc.org

End-Group Analysis: The exact mass of the peaks can be used to identify the chemical nature of the groups at the ends of the polymer chains. acs.orgcnr.it This is vital for confirming the polymerization mechanism and identifying any side reactions.

Repeating Unit Confirmation: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer repeating unit, confirming the polymer structure.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy, most commonly performed using a Fourier Transform (FTIR) instrument, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, and these absorptions are observed as peaks in the IR spectrum.

For this compound, the key functional groups are the hydroxyl group (-OH), the carbonate group (O-C(=O)-O), and the alkane chains (C-H). The spectrum would be dominated by strong absorptions corresponding to the stretching vibrations of the C=O and O-H bonds. The presence of a saturated carbonate is distinguished by specific C-O stretching frequencies. spectroscopyonline.com

Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3550–3200 Strong, Broad O-H Stretch Alcohol (-OH)
2940, 2860 Medium-Strong C-H Stretch Alkane (CH₂, CH₃)
~1750 Strong, Sharp C=O Stretch Saturated Carbonate
1280–1240 Strong O-C-O Asymmetric Stretch Saturated Carbonate

The broadness of the O-H stretching band is indicative of hydrogen bonding. The strong, sharp carbonyl (C=O) peak around 1750 cm⁻¹ is a definitive feature of the carbonate group. spectroscopyonline.comvulcanchem.com The combination of these characteristic peaks in an FTIR spectrum provides rapid and conclusive evidence for the presence of the key functional groups within this compound.

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for the separation and analysis of complex mixtures. In the context of polymers synthesized from this compound, several chromatographic methods are employed to determine purity, molecular weight distribution, and to monitor reaction progress.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight and molecular weight distribution of polymers. epa.ie This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the column's stationary phase and elute later. hpst.cz

In the analysis of polycarbonates derived from this compound, GPC is crucial for characterizing the polymer's dispersity (Mw/Mn), which describes the breadth of the molecular weight distribution. lcms.cz A narrow dispersity indicates a more uniform polymer chain length, which can significantly influence the material's physical properties. The choice of eluent and calibration standards, often narrow-disperse polystyrene or poly(methyl methacrylate) standards, is critical for obtaining accurate molecular weight data. epa.iersc.org GPC systems are typically equipped with a refractive index (RI) detector to quantify the polymer concentration as it elutes from the column. rsc.org

Table 1: Illustrative GPC Data for a Poly(this compound) Sample

ParameterValue
Number-Average Molecular Weight (Mn)15,000 g/mol
Weight-Average Molecular Weight (Mw)22,500 g/mol
Peak Molecular Weight (Mp)21,000 g/mol
Dispersity (Mw/Mn)1.5

This table presents hypothetical data for illustrative purposes.

High Performance Liquid Chromatography (HPLC) / Ultra Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

High Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra Performance Liquid Chromatography (UPLC), are powerful techniques for assessing the purity of the this compound monomer and for the quantitative analysis of reaction mixtures. bldpharm.com These methods separate compounds based on their differential partitioning between a mobile phase and a stationary phase.

For a non-polymeric small molecule like this compound, reversed-phase HPLC is commonly used. In this mode, a nonpolar stationary phase is paired with a polar mobile phase. The purity of the monomer can be determined by integrating the area of the main peak and comparing it to the areas of any impurity peaks. googleapis.comgoogle.com This is critical as impurities can affect the polymerization process and the final properties of the resulting polymer. Quantitative analysis, such as determining the concentration of the monomer in a solution, can be performed by creating a calibration curve with standards of known concentration. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. chemistryhall.com In the synthesis of polymers from this compound, TLC can be used to track the consumption of the monomer and the formation of the polymer. libretexts.org

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. rsc.orgd-nb.info The plate is then developed in a suitable solvent system (mobile phase). The starting monomer and the resulting polymer will have different retention factors (Rf values) due to their differing polarities and molecular weights. core.ac.uk By comparing the spots of the reaction mixture over time to the spots of the starting material and the expected product, a chemist can qualitatively assess the reaction's progress. Visualization of the spots can be achieved using UV light if the compounds are UV-active, or by staining with a chemical reagent. chemistryhall.comepfl.ch

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For polymers derived from this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial insights into their thermal behavior and stability.

Differential Scanning Calorimetry (DSC) for Polymer Transition Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. azom.com DSC is used to determine the key thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hitachi-hightech.commdpi.com

For polycarbonates synthesized from this compound, the Tg represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov The Tm is the temperature at which the crystalline regions of the polymer melt. These transitions are critical indicators of the polymer's processing window and its performance at different temperatures. netzsch.com For example, a study on poly(propylene carbonate) showed a glass transition temperature of around 39.4 °C. mdpi.com The heating and cooling rates during DSC analysis can influence the observed transitions, and typically a second heating scan is used to erase the thermal history of the sample. azom.commdpi.com

Table 2: Representative DSC Data for a Semicrystalline Poly(this compound)

Thermal TransitionTemperature (°C)
Glass Transition Temperature (Tg)45
Crystallization Temperature (Tc)90
Melting Temperature (Tm)150

This table presents hypothetical data for illustrative purposes.

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability Investigations

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uc.edu This technique is primarily used to evaluate the thermal stability of polymers and to determine their decomposition temperatures. scispace.comnih.gov

When a polymer derived from this compound is subjected to TGA, it is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of decomposition and the temperature of maximum decomposition rate provide valuable information about the polymer's thermal stability. nih.gov The analysis can also reveal the presence of residual solvents or moisture and the amount of inorganic filler in a composite material. uc.edu For instance, TGA has been used to study the thermal degradation of various polymers, showing distinct decomposition profiles. nih.gov

Table 3: TGA Data Summary for a Poly(this compound) Sample

ParameterTemperature (°C)
Onset of Decomposition (5% weight loss)300
Temperature of Maximum Decomposition Rate350
Residual Mass at 500 °C< 1%

This table presents hypothetical data for illustrative purposes.

Elemental Analysis and Quantitative Titration Methods (e.g., Karl-Fischer titration for water content)

Elemental analysis and specific titration methods are fundamental techniques for verifying the empirical formula and quantifying impurities, such as water, in a sample of this compound.

Elemental Analysis

Elemental analysis provides the mass percentages of the constituent elements in a compound, which is a critical step in confirming its empirical and molecular formula. For this compound, with the molecular formula C9H18O4, the theoretical elemental composition can be calculated from the atomic weights of carbon, hydrogen, and oxygen.

Theoretical Elemental Composition of this compound (C9H18O4)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.0119108.09956.82%
Hydrogen (H)1.0081818.1449.54%
Oxygen (O)15.999463.99633.64%
Total 190.239 100.00%

Note: The values are based on standard atomic weights and may vary slightly depending on the specific isotopic composition.

Experimentally, the elemental composition is determined using combustion analysis. A weighed sample of the carbonate is combusted in a stream of oxygen, and the resulting combustion products (carbon dioxide and water) are collected and weighed. The amounts of these products are then used to calculate the percentages of carbon and hydrogen in the original sample. The oxygen content is typically determined by difference. A close correlation between the experimental and theoretical percentages validates the purity and identity of the synthesized this compound. While specific experimental data for this compound is not widely published, this technique is a standard procedure in the characterization of novel organic molecules. nih.gov

Karl-Fischer Titration for Water Content

The presence of water can significantly affect the properties and reactivity of carbonate compounds, particularly in applications sensitive to moisture. Karl-Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample. researchgate.net The principle of KF titration is based on the Bunsen reaction, where iodine is reduced by sulfur dioxide in the presence of water.

The reaction proceeds in two steps in an alcoholic solvent (ROH) with a base (B):

ROH + SO₂ + B → [BH]SO₃R

[BH]SO₃R + I₂ + H₂O + 2B → [BH]SO₄R + 2[BH]I

For a compound like this compound, which is a liquid with a hydroxyl group, the choice of KF reagent and solvent is important to avoid side reactions. The hydroxyl group can slowly react with the KF reagents, potentially leading to inaccurate results. Therefore, specialized KF reagents and optimized titration parameters are often necessary for analyzing hydroxyalkyl-containing compounds. ung.edu

The determination of water in polycarbonates, which are structurally related polymers, often employs the Karl Fischer oven technique. selectscience.netmetrohm.comazom.com In this method, the sample is heated in a sealed vial, and the evaporated water is transferred by a dry carrier gas into the KF titration cell. This approach is particularly useful for solids or viscous liquids and minimizes interferences from the sample matrix. metrohm.comazom.com

Typical Parameters for Volumetric Karl-Fischer Titration of a Liquid Carbonate Ester:

ParameterDescription
Titrator Type Volumetric
Reagent One-component or two-component KF reagent
Solvent Anhydrous methanol (B129727) or specialized solvent for esters/alcohols
Sample Size Dependent on expected water content, typically 1-5 g
Endpoint Detection Bivoltametric indication

The result is usually expressed as a percentage (%) or in parts per million (ppm) of water in the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of molecules containing chromophores. In the context of aliphatic carbonates like this compound, the primary chromophore is the carbonyl group (C=O) within the carbonate functionality.

Aliphatic esters and carbonates typically exhibit a weak absorption band in the UV region corresponding to the n → π* (n-to-pi-star) electronic transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the carbonyl double bond.

For simple aliphatic carbonates, this absorption is generally observed in the range of 200-220 nm. The molar absorptivity (ε) for this transition is typically low (ε < 100 L·mol⁻¹·cm⁻¹), as it is a symmetry-forbidden transition. The exact position (λmax) and intensity of this absorption can be influenced by the solvent polarity.

While a specific UV-Vis spectrum for this compound is not available in the surveyed literature, based on the analysis of similar aliphatic carbonate esters, a characteristic weak absorption band in the far-UV region is expected. science-softcon.de The presence of the terminal hydroxyl group is not expected to significantly alter the electronic transition of the carbonate chromophore, as it is electronically isolated from the carbonyl group by the hexyl chain.

Expected UV-Vis Absorption Data for this compound:

TransitionExpected λmax (nm)Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
n → π*~210 - 215< 100Hexane or Ethanol

Note: These are estimated values based on data for other aliphatic carbonate esters. Actual experimental values may vary.

The selection of a suitable solvent is crucial for UV-Vis analysis. The solvent must be transparent in the wavelength range of interest. For analyzing the n → π* transition of aliphatic carbonates, solvents like hexane, ethanol, or acetonitrile (B52724) are commonly used as they have good transparency in the far-UV region. thegoodscentscompany.com

The absence of strong absorption bands at wavelengths longer than 220 nm would confirm the absence of conjugated systems or aromatic impurities in the sample of this compound. Therefore, UV-Vis spectroscopy serves as a useful tool for both structural confirmation and purity assessment.

Theoretical and Computational Chemistry Approaches to Ethyl 6 Hydroxyhexyl Carbonate

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of "Ethyl 6-hydroxyhexyl carbonate". These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic structure and geometry.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and molecular geometry of organic molecules like "this compound". mdpi.com Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311+G(d,p) to perform these calculations. Such studies can determine key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The distribution of electron density and the electrostatic potential can also be mapped, highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to nucleophilic or electrophilic attack. mdpi.com For instance, the carbonyl carbon of the carbonate group is expected to be electrophilic, while the oxygen atoms are nucleophilic. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find the most stable conformation.

Prediction of Spectroscopic Signatures (e.g., IR spectra)

A significant application of quantum chemical calculations is the prediction of spectroscopic signatures. researchgate.net By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. This computed spectrum can then be compared with experimental data to confirm the structure of the synthesized compound and to assign specific vibrational modes to the observed absorption bands. For "this compound", characteristic peaks would be expected for the C=O stretching of the carbonate group, the C-O stretching of the ester and alcohol functionalities, and the various C-H stretching and bending modes of the alkyl chains.

Thermodynamic Parameters of Reaction Pathways

DFT calculations are also employed to investigate the thermodynamics of reaction pathways involving "this compound". mun.caresearchgate.net By calculating the energies of reactants, transition states, and products, the enthalpy (ΔH), Gibbs free energy (ΔG), and activation energies (Ea) for a given reaction can be determined. mun.ca This information is vital for understanding the feasibility and kinetics of a chemical process. For example, in the synthesis of "this compound" from "ethylene carbonate" and 6-hydroxyhexanol, computational methods could be used to evaluate the energy profile of the reaction, identify the rate-determining step, and assess the influence of catalysts. researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules in a condensed phase, such as in a solvent or in a polymer matrix. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion over time. mdpi.com For "this compound", MD simulations can be used to perform a thorough conformational analysis, identifying the various shapes the molecule can adopt due to the flexibility of the hexyl chain. researchgate.net These simulations also provide insights into intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the carbonate group of another, or van der Waals interactions between the alkyl chains. Understanding these interactions is crucial for predicting the bulk properties of the substance, such as its viscosity, boiling point, and solubility.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating complex reaction mechanisms that may be difficult to probe experimentally. scielo.brmdpi.com For reactions involving "this compound", computational methods can be used to map out the entire potential energy surface of the reaction, identifying all intermediates and transition states. scielo.br This allows for a step-by-step understanding of how reactants are converted into products. For example, in the transesterification reaction of "this compound" with another alcohol, computational studies could help to determine whether the reaction proceeds through a concerted or a stepwise mechanism and to identify the key factors that influence the reaction rate and selectivity.

Establishment of Structure-Reactivity Relationships through Computational Data

By systematically varying the structure of a molecule and calculating its properties, computational chemistry can be used to establish quantitative structure-reactivity relationships (QSRRs). For "this compound", one could computationally explore how modifications to the alkyl chain length or the introduction of different functional groups would affect its reactivity. For instance, DFT calculations could be used to determine how the electrophilicity of the carbonyl carbon changes with different substituents, thereby predicting how the rate of a nucleophilic attack would be affected. This predictive power is invaluable for the rational design of new molecules with tailored properties for specific applications.

Environmental and Sustainable Chemical Perspectives

Contribution to Green Chemistry Paradigms

Ethyl 6-hydroxyhexyl carbonate serves as an exemplar of green chemistry principles, primarily through its potential synthesis from renewable feedstocks and its inherent biodegradability. The building block, 1,6-hexanediol (B165255), can be derived from biomass, offering a renewable alternative to petrochemical sources. The synthesis of aliphatic polycarbonates, from which this compound can be derived, is noted for its resource-saving potential and the biocompatibility and biodegradability of the resulting products.

The principles of minimizing waste and maximizing atom economy are central to the green synthesis routes being explored for similar carbonates. Methodologies such as chemoenzymatic processes, which combine chemical and enzymatic steps, are being investigated to produce carbonates under milder, solvent-free conditions, thereby reducing energy consumption and waste generation.

Table 1: Green Chemistry Metrics for Chemical Synthesis

MetricDescriptionRelevance to this compound
Atom Economy A measure of the efficiency of a chemical reaction in converting reactants to the desired product.Synthesis routes utilizing CO2 as a C1 source can exhibit high atom economy.
E-Factor (Environmental Factor) The mass ratio of waste to the desired product.Green synthesis methods aim to minimize the E-Factor by reducing byproducts and solvent waste.
Process Mass Intensity (PMI) The ratio of the total mass of materials used to the mass of the final product.Efficient, solvent-minimized synthesis pathways for carbonates can lead to a lower PMI.

Strategies for Carbon Dioxide Fixation and Utilization

A significant aspect of the sustainable profile of this compound lies in its connection to carbon dioxide (CO2) utilization. The synthesis of carbonates from diols and CO2 is a promising strategy for chemical fixation of this greenhouse gas. While the direct synthesis of cyclic carbonates from diols and CO2 can be challenging, research has demonstrated the feasibility of this conversion using various catalytic systems.

For instance, the synthesis of a "(6-hydroxyhexyl) carbonate" from CO2 and 1,6-hexanediol has been reported, showcasing a direct pathway to incorporate CO2 into the molecular structure. This process transforms a waste product into a valuable chemical intermediate. The subsequent ethylation to form this compound would complete the synthesis of the target compound, effectively sequestering CO2.

Catalytic systems, including cerium oxide in the presence of dehydrating agents like 2-cyanopyridine (B140075), have been shown to be effective in the synthesis of cyclic carbonates from diols and CO2. Such advancements are crucial for developing commercially viable processes for CO2 fixation into useful chemicals.

Development of Organic Carbonates as Environmentally Benign Solvents and Reaction Media

Organic carbonates, particularly dialkyl carbonates, are increasingly recognized as green solvents due to their low toxicity, biodegradability, and high flash points. rsc.orgacs.org These properties make them safer alternatives to conventional volatile organic compounds (VOCs) such as chlorinated hydrocarbons and dipolar aprotic solvents. acs.org

While specific data on this compound as a solvent is not yet widely available, the properties of similar long-chain dialkyl carbonates suggest its potential as an environmentally benign medium for chemical reactions and extractions. The presence of the hydroxyl group could also impart unique solvency characteristics. The tunability of the properties of dialkyl carbonates by altering the alkyl chain length allows for the design of custom solvents for specific applications. rsc.org

The use of organic carbonates as solvents aligns with the green chemistry principle of using safer solvents and auxiliaries. Their application can lead to a reduction in the environmental and health impacts associated with chemical processes.

Q & A

Q. How should large datasets (e.g., crystallographic data or HPLC chromatograms) be documented for reproducibility?

  • Methodological Answer : Raw data (e.g., .cif files for crystal structures or .raw chromatograms) should be archived in supplementary materials. Use standardized formats (e.g., CIF for crystallography) and include metadata (instrument parameters, software versions). Reference datasets in the main text using hyperlinks to repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.